molecular formula C20H17ClN4O3 B2428723 N-(4-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)phenyl)acetamide CAS No. 2034532-55-1

N-(4-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)phenyl)acetamide

Cat. No. B2428723
CAS RN: 2034532-55-1
M. Wt: 396.83
InChI Key: WXLXWTWPHIOVFQ-UHFFFAOYSA-N
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Description

N-(4-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H17ClN4O3 and its molecular weight is 396.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Compounds structurally related to N-(4-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)phenyl)acetamide have been synthesized through various chemical reactions. For instance, Braccio et al. (1992) described the synthesis of 1-alkyl or phenyl-2H-dipyrido[1,2-a:2′,3′-d]pyrimidine-2,5(1H)−diones through reactions involving pyrido[1,2-a]pyrimidin-4-ones (Braccio, Roma, Grossi, & Ciarallo, 1992).

Biomedical Applications

  • Various derivatives of pyrimidine compounds have been synthesized and evaluated for their antimicrobial activity. Kerru et al. (2019) synthesized thienopyrimidine linked rhodanine derivatives and evaluated their in vitro antimicrobial activity, showing effectiveness against certain bacterial and fungal strains (Kerru, Maddila, Maddila, Sobhanapuram, & Jonnalagadda, 2019).

  • The synthesis of acyclonucleoside hydroxamic acids, including pyrimidineacetamides, as potential inhibitors of ribonucleotide reductase, was explored by Farr et al. (1989), indicating a possible role in antitumor therapies (Farr, Bey, Sunkara, & Lippert, 1989).

Chemical Reactivity and Synthesis Methods

  • Research on heterocyclic derivatives of guanidine, including compounds structurally similar to N-(4-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)phenyl)acetamide, has provided insights into the formation and structure determination of these compounds, as studied by Banfield et al. (1987) (Banfield, Fallon, & Gatehouse, 1987).

Antitumor Evaluation

  • El-Morsy et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their in vitro antitumor activity against human breast adenocarcinoma cell lines, highlighting the potential of these compounds in cancer treatment (El-Morsy, El-Sayed, & Abulkhair, 2017).

properties

IUPAC Name

N-[4-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3/c1-12(26)22-15-5-2-13(3-6-15)19(27)24-9-8-17-16(11-24)20(28)25-10-14(21)4-7-18(25)23-17/h2-7,10H,8-9,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLXWTWPHIOVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)phenyl)acetamide

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